molecular formula C14H9F2N3O4S B2740942 (Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941957-70-6

(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2740942
CAS No.: 941957-70-6
M. Wt: 353.3
InChI Key: XOXYWCSHDGVHMP-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C14H9F2N3O4S and its molecular weight is 353.3. The purity is usually 95%.
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Scientific Research Applications

Cyclocondensation and Synthesis of Novel Compounds

Cyclocondensation reactions involving similar chemical structures have been explored for the synthesis of trifluoromethyl-containing compounds, offering a pathway for creating diverse molecular frameworks with potential biological activities. For instance, Sokolov et al. (2014) demonstrated the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with various 1,3-binucleophiles, leading to the formation of compounds with potential pharmacological properties (Sokolov, Aksinenko, & Martynov, 2014).

Antimicrobial Activities

Research into the antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes highlights the potential of these compounds in the development of new antimicrobial agents. Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, showing good antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Molecular Modelling and Drug Development

The design and synthesis of novel compounds, such as iminothiazolidin-4-one acetate derivatives, have been evaluated for their potential as aldose reductase inhibitors, highlighting the utility of these compounds in the development of novel drugs for treating diabetic complications. Ali et al. (2012) synthesized a series of these derivatives, demonstrating their inhibitory potency and shedding light on structure-selectivity relationships through molecular modelling (Ali et al., 2012).

Crystal Structure Analysis

The crystal structure analysis of similar compounds provides insights into their molecular configurations and potential applications in material science and drug design. For example, Li et al. (2015) reported on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, offering detailed information on molecular interactions and geometries (Li et al., 2015).

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(1,2-oxazole-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O4S/c1-22-11(20)6-19-12-8(16)4-7(15)5-10(12)24-14(19)18-13(21)9-2-3-17-23-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXYWCSHDGVHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=NO3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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